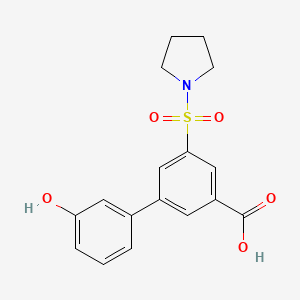
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid, also known as HSP990, is a small molecule inhibitor of heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a crucial role in the folding, stabilization, and activation of numerous client proteins, including oncogenic signaling proteins. HSP990 has shown promising results in preclinical studies as a potential anticancer agent.
Mechanism of Action
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid exerts its anticancer effects by inhibiting the ATPase activity of HSP90, leading to the destabilization and degradation of client proteins. This results in the inhibition of oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments is its potent inhibitory activity against HSP90, making it a valuable tool for studying the role of HSP90 in cancer biology. However, one limitation is the potential for off-target effects, as this compound may also inhibit other chaperone proteins.
Future Directions
There are several potential future directions for the study of 3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid. One area of interest is the development of this compound as a clinical anticancer agent. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients. Another area of interest is the identification of biomarkers that can predict response to this compound treatment, which could help to personalize cancer therapy. Additionally, the combination of this compound with other anticancer agents is also an area of active research, as it may enhance the therapeutic efficacy of this compound.
Synthesis Methods
The synthesis of 3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid involves several steps, including the coupling of 3'-hydroxybiphenyl-3-carboxylic acid with pyrrolidine-1-sulfonyl chloride, followed by further reactions to produce the final product. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
3'-hydroxy-5-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxylic acid has been extensively studied as a potential anticancer agent. It has shown promising results in preclinical studies as a potent inhibitor of HSP90, leading to the degradation of client proteins and the induction of apoptosis in cancer cells. This compound has also been shown to overcome resistance to other HSP90 inhibitors, making it a promising candidate for further development.
Properties
IUPAC Name |
3-(3-hydroxyphenyl)-5-pyrrolidin-1-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-15-5-3-4-12(9-15)13-8-14(17(20)21)11-16(10-13)24(22,23)18-6-1-2-7-18/h3-5,8-11,19H,1-2,6-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTQUZLLEMAMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5408027.png)
![1-[2-(dimethylamino)ethyl]-5-(2-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5408042.png)
![4-{5-[(2-{[2-(2-hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B5408048.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}benzoate](/img/structure/B5408057.png)
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5408064.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5408068.png)
![(4aS*,8aR*)-6-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5408070.png)
![methyl 5-[(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pentanoate](/img/structure/B5408077.png)
![1-allyl-4-[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B5408080.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5408102.png)
![5-{1-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]piperidin-4-yl}-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5408110.png)
![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
![1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol](/img/structure/B5408116.png)
![N'-{[(3,5-dimethylphenoxy)acetyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5408123.png)
